molecular formula C16H13NO B084692 2-Methyl-4,5-diphenyloxazole CAS No. 14224-99-8

2-Methyl-4,5-diphenyloxazole

Cat. No.: B084692
CAS No.: 14224-99-8
M. Wt: 235.28 g/mol
InChI Key: QLQIWRCWPJRJJA-UHFFFAOYSA-N
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Description

2-Methyl-4,5-diphenyloxazole is an organic compound with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.29 g/mol It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Mechanism of Action

Target of Action

2-Methyl-4,5-diphenyloxazole is a chemical compound with the molecular formula C16H13NO The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used as a reagent in macrolide synthesis . Macrolides are a class of drugs that are used to treat bacterial infections by inhibiting protein synthesis. The exact interaction of this compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

As it is used in macrolide synthesis , it may indirectly influence the pathways associated with bacterial protein synthesis. The downstream effects of these interactions would depend on the specific context of the macrolide’s use.

Result of Action

As a reagent in macrolide synthesis , its effects would likely be seen in the efficacy of the resulting macrolide compound. Macrolides typically work by inhibiting bacterial protein synthesis, leading to the death of the bacteria.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound has a boiling point of 214 °C/17 mmHg and a melting point of 28 °C . These properties suggest that the compound is stable under normal environmental conditions but may degrade under extreme temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4,5-diphenyloxazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2-aminobenzophenone with acetic anhydride in the presence of a base such as sodium acetate . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5-diphenyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

2-Methyl-4,5-diphenyloxazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5-diphenyl-1,3-oxazole
  • 4,5-Diphenyl-2-methyloxazole
  • 2-Methyl-4,5-diphenyl-1,3-oxazol

Uniqueness

2-Methyl-4,5-diphenyloxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of its biological activities.

Properties

IUPAC Name

2-methyl-4,5-diphenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQIWRCWPJRJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161981
Record name Oxazole, 2-methyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14224-99-8
Record name Oxazole, 2-methyl-4,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 2-methyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Oxo-1,2-diphenylethyl acetate 24 (0.20 g, 0.79 mmol) was dissolved in DMF (10 mL). Thiourea was then added and the reaction was refluxed (160° C., oil bath) under nitrogen atmosphere. As the reaction progressed, the color changed from colorless to a light yellow-orange and had an odorous smell. The reaction was monitored by TLC and when complete, the reaction mixture was dissolved in dichloromethane (40 mL) and then washed with water (3×30 mL). The dichloromethane layer was separated and dried over anhydrous sodium sulfate. Removal of the drying agent by filtration and rotary evaporation of the solvent gave a crude oil that was purified by flash chromatography on silica gel (dichloromethane) to provide 25 (74%): Rf: 0.098 (hexane/ethyl acetate, 2:1); FTIR 2920.50; 1220.30; 1502.00, 1588.24 cm−1; 1H NMR (400 MHz, CDCl3) δ: 2.617 (s, 3H); 7.25-7.66 (m, 10H, aromatic); 13C NMR (100 MHz, CDCl3) δ 160.35, 145.41, 134.82, 126.46-132.14, 13.92; HRMS calcd for C16H13NO (M+H)+ 236.1075, Found: 236.1077.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the primary chemical reactions 2-methyl-4,5-diphenyloxazole can undergo according to the research?

A1: this compound exhibits reactivity with various reagents, leading to diverse chemical transformations.

  • Sulfonation: It reacts with chlorosulfonic acid to produce the corresponding sulfonyl chloride. This sulfonyl chloride can further react with nucleophiles, providing a route to various derivatives. []
  • Pyrolysis: Under high-temperature conditions (1000°C) and low pressure (0.5 Torr), this compound undergoes flow-vacuum pyrolysis. This process yields a complex mixture of products, including benzonitrile, diphenylmethane, and fluorene, with o-benzylbenzonitrile being the major product. This reaction is proposed to proceed via radical and carbene intermediates. []
  • Lithiation and Ring Transformation: The compound undergoes lithiation, enabling reactions with electrophiles like α-bromo ketone methyl enol ethers. Subsequent hydrolysis yields γ-keto-oxazoles. These γ-keto-oxazoles can be transformed into fused imidazoles through reactions with hydrazine or by converting them to γ-amino-oxazoles followed by pyrolysis. []

Q2: Has this compound demonstrated any potential for antifungal activity?

A2: Research suggests that this compound displays antifungal activity. A computational screening study utilizing topological descriptors and linear discriminant analysis predicted its antifungal properties. This prediction was further validated through experimental testing against Candida albicans, Candida glabrata, and Saccharomyces cerevisiae. The compound exhibited activity against all three fungal species, with minimum inhibitory concentrations (MIC50) ranging from 25 to 100 µg/mL. []

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound?

A3: While the provided research does not delve deeply into specific SAR studies for this compound, it offers insights into how structural modifications can impact its reactivity. For instance, converting this compound to its corresponding sulfonyl chloride [] or γ-keto-oxazole derivatives [] allows for further derivatization and potentially alters its biological activity. Further research focused on systematic structural modifications and subsequent biological evaluation is needed to establish a comprehensive SAR profile for this compound.

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